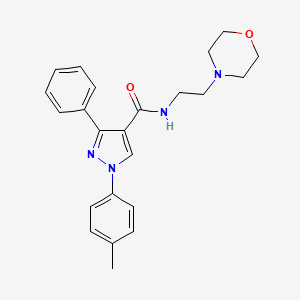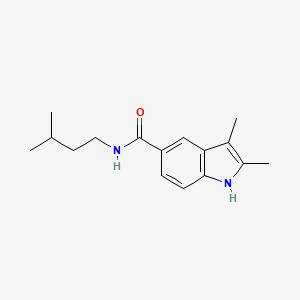![molecular formula C14H13ClN2O B7475536 N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as CCMI, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of pyridinecarboxamides and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), a protein that regulates various cellular processes.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body, which can help to prevent the development of various diseases. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to have neuroprotective effects, which can help to prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized using a variety of methods. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to have low toxicity and can be used at relatively high concentrations without causing harm to cells or tissues. However, one limitation of using N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. One area of research is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another area of research is to explore its potential applications in treating other diseases, such as diabetes and cardiovascular disease. Additionally, research could be conducted to optimize the synthesis method for N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide to improve its yield and purity.
合成方法
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 3-pyridinecarboxylic acid followed by N-methylation using methyl iodide. Other methods include the reaction of 2-chlorobenzyl chloride with 3-pyridinecarboxamide followed by N-methylation using dimethylamine.
科学研究应用
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to be effective in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-12-5-2-3-7-13(12)15)14(18)11-6-4-8-16-9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZVQALGMASZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)
![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide](/img/structure/B7475460.png)








![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)